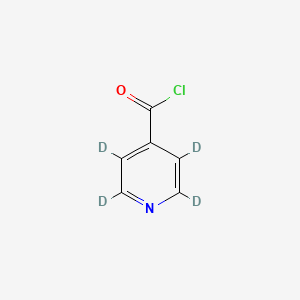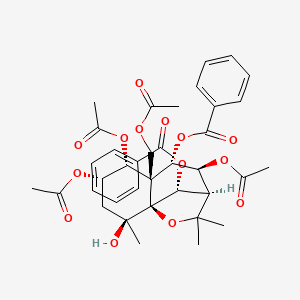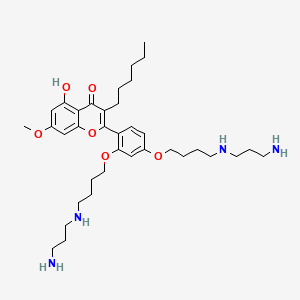
N6-Threonylcarbamoyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Threonylcarbamoyladenosine is a universally conserved modified nucleoside found at position 37 in the anticodon stem-loop of many transfer RNAs (tRNAs) that decode ANN codons (where N is any nucleotide) in all domains of life . This modification is essential for maintaining the accuracy of protein synthesis by stabilizing the codon-anticodon interaction during translation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Threonylcarbamoyladenosine involves the use of L-threonine, bicarbonate, and adenosine triphosphate (ATP) to form an unstable intermediate called threonylcarbamoyl adenylate (TC-AMP) . This intermediate is then transferred onto adenosine at position 37 of the tRNA by a complex of proteins, including TsaB, TsaD, and TsaE in bacteria . In eukaryotes and archaea, this process is facilitated by the KEOPS complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis methods used in laboratory settings could potentially be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Threonylcarbamoyladenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the threonylcarbamoyl moiety.
Substitution: Substitution reactions can occur at the adenosine base or the threonylcarbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs .
Wissenschaftliche Forschungsanwendungen
N6-Threonylcarbamoyladenosine has several important applications in scientific research:
Wirkmechanismus
N6-Threonylcarbamoyladenosine exerts its effects by stabilizing the codon-anticodon interaction during translation . This stabilization is achieved through the formation of hydrogen bonds and base-stacking interactions between the modified nucleoside and the mRNA codon . The molecular targets involved in this process include the ribosome and various translation factors .
Vergleich Mit ähnlichen Verbindungen
N6-Threonylcarbamoyladenosine is unique among tRNA modifications due to its specific role in stabilizing the codon-anticodon interaction. Similar compounds include:
Cyclic this compound: A derivative formed by dehydration of this compound.
2-Methylthio-N6-Threonylcarbamoyladenosine: A methylated derivative found in certain tRNAs.
N6-Methyladenosine: Another modified nucleoside found in tRNAs, but with different functional roles.
These compounds share some structural similarities but differ in their specific functions and biological roles .
Eigenschaften
Molekularformel |
C15H20N6O8 |
|---|---|
Molekulargewicht |
412.35 g/mol |
IUPAC-Name |
(2S,3R)-2-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10?,13-/m1/s1 |
InChI-Schlüssel |
UNUYMBPXEFMLNW-OIPCWADOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
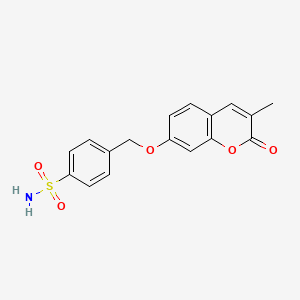
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
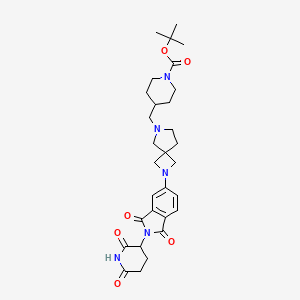
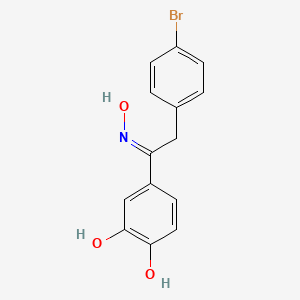
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
